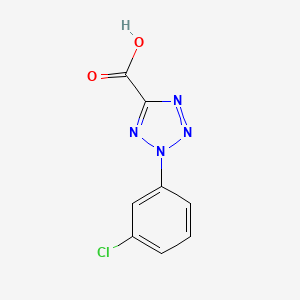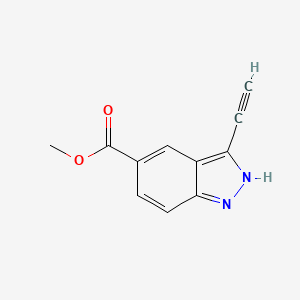
methyl 3-ethynyl-2H-indazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-ethynyl-2H-indazole-5-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of an ethynyl group at the 3-position and a carboxylate ester at the 5-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethynyl-2H-indazole-5-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole cyclization or the reaction of hydrazines with ortho-substituted benzenes.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where an aryl halide reacts with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-ethynyl-2H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens or N-halosuccinimides, while nucleophilic substitutions can be carried out using nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-ethynyl-2H-indazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: Indazole derivatives are explored for their electronic and photophysical properties, making them candidates for organic electronics and photonics.
Wirkmechanismus
The mechanism of action of methyl 3-ethynyl-2H-indazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The ethynyl group may facilitate interactions with hydrophobic pockets, while the carboxylate ester can form hydrogen bonds with amino acid residues in proteins. These interactions can lead to the inhibition or activation of biological pathways, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-ethynyl-1H-indazole-5-carboxylate: Similar structure but with a different nitrogen position in the indazole ring.
Methyl 3-ethynyl-2H-indole-5-carboxylate: Similar structure but with an indole ring instead of an indazole ring.
Uniqueness
Methyl 3-ethynyl-2H-indazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethynyl group at the 3-position and the carboxylate ester at the 5-position provides distinct properties compared to other indazole or indole derivatives.
Eigenschaften
Molekularformel |
C11H8N2O2 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
methyl 3-ethynyl-2H-indazole-5-carboxylate |
InChI |
InChI=1S/C11H8N2O2/c1-3-9-8-6-7(11(14)15-2)4-5-10(8)13-12-9/h1,4-6H,2H3,(H,12,13) |
InChI-Schlüssel |
CCAVYYVKMQAFCC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(NN=C2C=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate](/img/structure/B8602795.png)

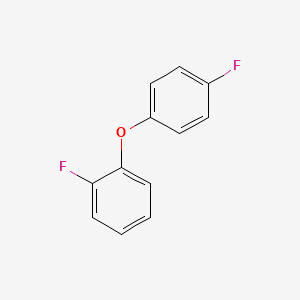
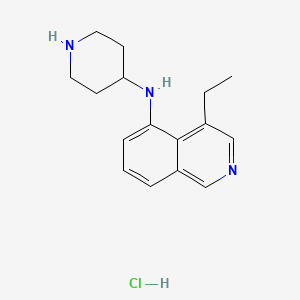
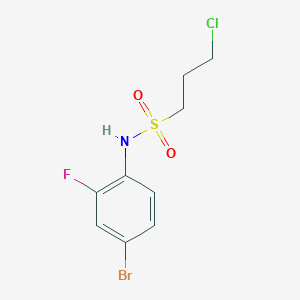
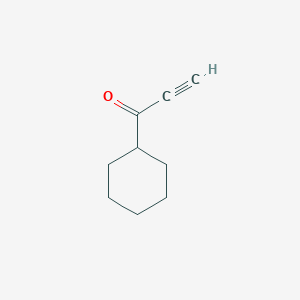
![Methyl 4-{[(2S)-butan-2-yl]oxy}benzoate](/img/structure/B8602845.png)
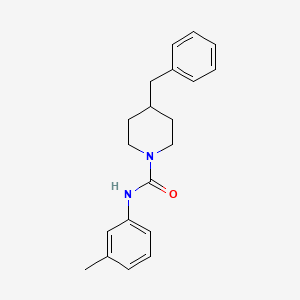
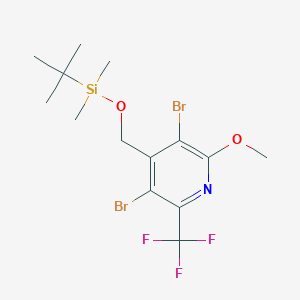
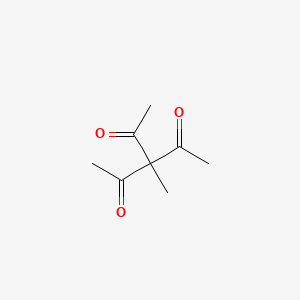
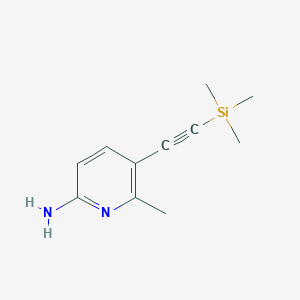
![2-amino-N-[(4E)-2-amino-4-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-quinazolin-6-yl]acetamide](/img/structure/B8602891.png)
![2,3-dihydro-9-methyl-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8602898.png)
